molecular formula C7H7ClF3NO B1586169 4-(trifluoromethoxy)aniline Hydrochloride CAS No. 42823-24-5

4-(trifluoromethoxy)aniline Hydrochloride

Cat. No. B1586169
CAS RN: 42823-24-5
M. Wt: 213.58 g/mol
InChI Key: JKQIMISQMPPBGR-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)aniline Hydrochloride is used in the synthesis of anticancer agents and antitumor medicaments . It’s an intermediate in the production of labelled Riluzole, a neuroprotective agent . It modulates glutamatergic transmission .


Synthesis Analysis

The synthesis of 4-(Trifluoromethoxy)aniline Hydrochloride involves adding sodium ferrate and sodium bromide as auxiliary reaction mixture, heating to 95 °C for 4 h, then adding sodium amide . The temperature is raised to 155 °C, the reaction pressure is raised to 4 atm, and the reaction is continued for 10 h . The ratio of trifluoromethoxybenzene to sodium amide is 1:4.5 .


Molecular Structure Analysis

The molecular formula of 4-(Trifluoromethoxy)aniline Hydrochloride is C7H7ClF3NO . Its molecular weight is 213.59 .


Chemical Reactions Analysis

4-(Trifluoromethoxy)aniline was used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens . It was also used in the synthesis of derivatives of 3-(quinolin-3-yl)acrylates . A series of novel Shiff bases were synthesized via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Trifluoromethoxy)aniline include a boiling point of 192.4±0.0 °C at 760 mmHg , a vapour pressure of 0.5±0.3 mmHg at 25°C , and a density of 1.32 g/mL at 20 °C (lit.) . It has a refractive index of 1.481 .

Scientific Research Applications

Synthesis of Agrochemical Intermediates

4-(trifluoromethoxy)aniline Hydrochloride is utilized in the synthesis of agrochemical intermediates. An example is its use in the improved synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline, which is significant in agriculture for its high yield and purity over 99.5% (Ding Zhi-yuan, 2011).

Organometallic Chemistry

In organometallic chemistry, the compound plays a crucial role in the conformational study of complexes. For instance, η6-(4-(trifluoromethoxy)aniline)tricarbonylchromium has been studied, showing unique structural characteristics in the solid state (F. Rose-munch et al., 1994).

Synthesis of Liquid-Crystalline Polymers

The chemical is essential in the synthesis of liquid-crystalline polymers with fluorine-containing mesogens. These polymers, characterized by size exclusion chromatography and differential scanning calorimetry, are relevant in materials science (D. Prescher et al., 1995).

Elaboration of Organic Materials

4-(trifluoromethoxy)aniline Hydrochloride is a component in the elaboration of organic materials with mesogenic properties. It's used in the synthesis of dendritic melamines, exhibiting significant self-organizing and self-assembling properties (Cristina Morar et al., 2018).

Stabilizing Liquid Crystalline States

This compound is involved in synthesizing derivatives that exhibit stable smectic phases and high orientational order in liquid crystalline states. These properties are essential for materials used in displays and other liquid crystal applications (S. Miyajima et al., 1995).

Synthesis of Trifluoromethoxylated Aromatic Compounds

The compound is also pivotal in the facile synthesis of trifluoromethoxylated aromatic compounds. These compounds are crucial in pharmaceuticals, agrochemicals, and functional materials due to their desired pharmacological and biological properties (Pengju Feng, Ming‐Yu Ngai, 2016).

Vibrational Analysis in NLO Materials

4-(trifluoromethoxy)aniline Hydrochloride is used in the vibrational analysis of compounds like 4-chloro-3-(trifluoromethyl)aniline, essential for understanding their applications in non-linear optical materials (B. Revathi et al., 2017).

Metalation in Organic Synthesis

The compound undergoes metalation, a key step in structural elaboration in organic synthesis. This process is essential for producing various products used in organometallic chemistry and material science (F. Leroux et al., 2003).

Electrochemical Synthesis

It's used in the electrochemical synthesis of novel polymers. This synthesis is crucial for developing new materials with specific electrical and photovoltaic properties (Leyla Shahhosseini et al., 2016).

Pesticide and Herbicide Synthesis

This chemical is a key intermediate in synthesizing high-efficiency, low-toxic pesticides and new herbicides. Its role in preparing these agrochemicals highlights its importance in agricultural sciences (Zhou Li-shan, 2002).

Highly Selective Aromatic Chlorinations

4-(trifluoromethoxy)aniline Hydrochloride is involved in selective aromatic chlorinations, a process significant in organic chemistry for synthesizing various chlorinated compounds (J. Smith et al., 1988).

Electrochemical Polymerization

The compound is used in the electrochemical polymerization of chloroaniline, leading to the production of poly(para-chloroaniline) with unique properties for electronic and technological applications (Sairaman Saikrithika et al., 2020).

Biotransformation in Environmental Sciences

It's involved in the biotransformation processes, like the degradation of 4-Amino-dimethyl-aniline hydrochloride, significant in environmental science and pollution control (Huang Wei, 2007).

Schiff Bases Synthesis

4-(trifluoromethoxy)aniline Hydrochloride is used in synthesizing Schiff bases, which are important in the creation of polymeric films with fluorescent properties. These properties are vital in material science and photonics (E. Buruianǎ et al., 2005).

DFT Calculations in Molecular Studies

This compound is central to DFT calculations for studying the vibrational spectroscopic properties of molecules like 4-chloro-2-(trifluoromethyl) aniline. These studies are crucial in understanding the molecular behavior of such compounds (M. Arivazhagan et al., 2012).

Potentiometric Sensors Development

It plays a role in the development of potentiometric sensors based on poly(aniline), which are significant in the field of sensor technology and non-enzymatic glucose sensing (E. Shoji, M. Freund, 2001).

Carcinogenic Metabolite Analysis

The chemical is also used in studying the biotransformation and catabolic degradation of carcinogenic compounds, providing insights into environmental toxicology and cancer research (G. Kolar, J. Schlesiger, 1975).

Safety And Hazards

4-(Trifluoromethoxy)aniline Hydrochloride is considered hazardous. It is combustible and toxic if swallowed . It is fatal in contact with skin, causes skin irritation, and causes serious eye damage . It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

4-(trifluoromethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO.ClH/c8-7(9,10)12-6-3-1-5(11)2-4-6;/h1-4H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQIMISQMPPBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381729
Record name 4-(trifluoromethoxy)aniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(trifluoromethoxy)aniline Hydrochloride

CAS RN

42823-24-5
Record name 4-(trifluoromethoxy)aniline Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Xue, A Chai, Y Wei, C Xiang, W Bian… - Journal of Molecular …, 2008 - Elsevier
… (≡NAr)] (Ar = p-OCF 3 C 6 H 4 ) 2 have been synthesized by the reaction of octamolybdate ion and 2-trifluoromethyl aniline hydrochloride and 4-trifluoromethoxy aniline hydrochloride …
Number of citations: 8 www.sciencedirect.com
Y Liao, L Chen, S Li, Z Cui, Z Lei, H Li, S Liu… - Bioorganic & Medicinal …, 2019 - Elsevier
Currently, entry inhibitors contribute immensely in developing a new generation of anti-influenza virus drugs. Our earlier studies have identified that 3-O-β-chacotriosyl ursolic acid (1) …
Number of citations: 8 www.sciencedirect.com

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